Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro-
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Overview
Description
Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro- is a fluorinated aromatic amine with an azido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3,5,6-tetrafluorobenzylamine with sodium azide in the presence of a suitable solvent such as acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide:
Palladium Catalysts: Employed in reduction reactions.
Acetonitrile: A common solvent for the synthesis and reactions of this compound.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and resistance to degradation.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro- involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes. Additionally, the fluorine atoms on the benzene ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-2,3,5,6-tetrafluorobenzoic acid
- 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride
- 2,3,5,6-Tetrafluorobenzylamine
Uniqueness
Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro- is unique due to the combination of the azido group and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as high reactivity in cycloaddition reactions and increased stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-azido-2,3,5,6-tetrafluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N4/c8-3-2(1-12)4(9)6(11)7(5(3)10)14-15-13/h1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXVHFQJKFKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376323 |
Source
|
Record name | Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126695-61-2 |
Source
|
Record name | Benzenemethanamine, 4-azido-2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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